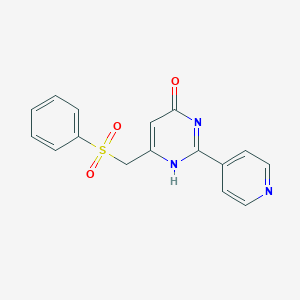![molecular formula C16H15N3O2 B7786094 (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786094.png)
(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one” is a chemical substance listed in the PubChem database
Méthodes De Préparation
Industrial Production Methods: Industrial production methods for (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one would likely involve scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure cost-effectiveness and efficiency. Industrial production may also involve continuous flow processes, which allow for the continuous production of the compound, reducing the time and cost associated with batch processing .
Analyse Des Réactions Chimiques
Types of Reactions: (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or chromium trioxide, while reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it may be used as a probe to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific molecular targets. In industry, the compound may be used in the development of new materials or as a catalyst in chemical processes .
Mécanisme D'action
The mechanism of action of (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one include those with related chemical structures and properties. These compounds may share similar functional groups or core structures, leading to comparable reactivity and applications .
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective .
Propriétés
IUPAC Name |
(3E)-3-[(4-methoxyphenyl)hydrazinylidene]-1-methylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-19-14-6-4-3-5-13(14)15(16(19)20)18-17-11-7-9-12(21-2)10-8-11/h3-10,17H,1-2H3/b18-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHZNAUGYBXEBO-OBGWFSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NNC3=CC=C(C=C3)OC)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\NC3=CC=C(C=C3)OC)/C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[Amino(phenyl)methylidene]-3-phenylthiourea](/img/structure/B7786017.png)
![(5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786020.png)
![methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate](/img/structure/B7786032.png)

![(3Z)-3-[(4-methoxyphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786050.png)
![(3Z)-3-[(2-methylphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786059.png)
![(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786062.png)
![(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786065.png)
![(3Z)-3-[(3,5-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786073.png)
![(3Z)-3-[(4-nitrophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786078.png)
![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786085.png)
![(3E)-3-[(4-bromophenyl)hydrazinylidene]-1-methylindol-2-one](/img/structure/B7786103.png)
